N-(4-bromo-2-methylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide
CAS No.: 2034223-42-0
Cat. No.: VC4720485
Molecular Formula: C20H23BrN2O2
Molecular Weight: 403.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034223-42-0 |
|---|---|
| Molecular Formula | C20H23BrN2O2 |
| Molecular Weight | 403.32 |
| IUPAC Name | N-(4-bromo-2-methylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide |
| Standard InChI | InChI=1S/C20H23BrN2O2/c1-14-13-16(21)5-8-19(14)22-20(24)15-3-6-17(7-4-15)23-11-9-18(25-2)10-12-23/h3-8,13,18H,9-12H2,1-2H3,(H,22,24) |
| Standard InChI Key | KECLGAFHGIVTLU-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=C(C=C2)N3CCC(CC3)OC |
Introduction
Structural Representation
The compound features:
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A bromine atom attached to a methyl-substituted phenyl ring.
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A benzamide core linked to a methoxypiperidine moiety.
Key Identifiers
| Property | Value |
|---|---|
| InChI Key | Not available in provided data |
| SMILES | Not explicitly provided in the results |
Synthesis Overview
The synthesis of N-(4-bromo-2-methylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide typically involves:
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Bromination of a methyl-substituted phenyl precursor.
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Coupling with benzoyl chloride derivatives.
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Introduction of the methoxypiperidine group via nucleophilic substitution.
Related Compounds
Studies have explored structurally related compounds, such as:
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N-(4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}phenyl)-4-morpholin-4-yl derivatives, which exhibit pharmacological potential .
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Thiazol-based derivatives, demonstrating antimicrobial and anticancer activities .
Antimicrobial Activity
Research on similar bromophenyl derivatives has highlighted their efficacy against Gram-positive and Gram-negative bacteria . The bromine substitution is thought to enhance hydrophobic interactions with microbial targets.
Neuropharmacology
Methoxypiperidine-containing compounds are studied for their potential as cholinergic agents or modulators of neurotransmitter systems .
Biological Studies
Studies have demonstrated that bromophenyl derivatives:
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Bind effectively to microbial enzymes.
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Exhibit moderate cytotoxicity against cancer cells.
Computational Insights
Molecular docking studies suggest strong binding affinities of bromophenyl compounds to key biological targets, such as kinases and receptors .
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